1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic organic compound. It belongs to the indole family, differing by a nitrogen atom replacing a carbon atom in the benzene ring. [] This seemingly small alteration significantly impacts the molecule's reactivity and biological properties, making 1H-pyrrolo[2,3-b]pyridine derivatives valuable building blocks in medicinal chemistry and materials science. [, ]
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound features a pyridine ring fused with a pyrrole ring, distinguished by the presence of a dimethoxymethyl group at the 4-position. Pyrrolopyridines are noted for their diverse biological activities, making them of significant interest in medicinal chemistry and drug development. The compound's unique structure contributes to its potential applications in various scientific fields, including biology and pharmacology.
The structural and chemical data for 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can be sourced from various chemical databases and publications. Notably, it is cataloged in resources such as Sigma-Aldrich and PubChem, which provide detailed information on its synthesis, properties, and applications .
This compound is classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. Its classification is significant due to the pharmacological relevance of pyrrolopyridines in therapeutic contexts, particularly as potential inhibitors for various biological targets.
The synthesis of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine typically involves several synthetic routes. One common method includes cyclization reactions that utilize appropriate precursors under controlled conditions.
Industrial production may involve automated systems to optimize yield and purity, emphasizing the importance of reaction conditions such as temperature, pressure, and catalyst choice.
The molecular structure of 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine can be represented as follows:
The compound features a fused ring system that impacts its electronic properties and reactivity. The presence of the dimethoxymethyl group enhances solubility and may influence its biological activity.
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is capable of undergoing several chemical transformations:
The mechanism of action for 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine largely depends on its interactions with biological targets. It has been investigated for potential inhibition of Janus kinases, which play critical roles in signaling pathways related to inflammation and immune responses.
Upon binding to its target enzyme or receptor, the compound may alter downstream signaling pathways, leading to therapeutic effects against diseases such as cancer and autoimmune disorders. The precise molecular interactions often involve hydrogen bonding and hydrophobic interactions due to its heterocyclic structure.
Relevant data from spectral analyses (such as infrared spectroscopy and nuclear magnetic resonance) confirm structural integrity and purity during synthesis .
4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
Systematic nomenclature designates the parent compound as 1H-pyrrolo[2,3-b]pyridine, where numbering prioritizes the pyridine nitrogen (N1) and positions the pyrrole nitrogen at the ring fusion. The 4-(dimethoxymethyl) derivative (CAS 1186311-04-5) features methoxy-protected aldehyde functionality at the C4 position, formally classified as an acetal. This compound exhibits tautomerism between the 1H- and 3H-forms, though X-ray crystallography confirms preferential stabilization of the 1H-tautomer in solid state due to intramolecular hydrogen bonding [1] [3].
Table 1: Systematic Nomenclature and Identifiers
Chemical Designation | Identifier | Structural Features |
---|---|---|
IUPAC Name | 4-(Dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | Dimethyl acetal at C4, 1H-tautomer |
CAS Registry | 1186311-04-5 (Confirmed) | Primary commercial designation |
Alternative CAS | 1186662-39-4 (Discrepant) | Potential regioisomer or database error |
Canonical SMILES | COC(OC)c1ccnc2[nH]ccc12 | Specifies 1H-tautomerism |
Molecular Formula | C₁₀H₁₂N₂O₂ | MW 192.21 g/mol |
The dimethoxymethyl group (-CH(OCH₃)₂) constitutes a masked aldehyde, serving both as a protecting group during synthesis and a polarity-modifying element. Spectroscopic characterization (¹H NMR) reveals diagnostic acetal protons at δ 5.40 ppm and distinct methoxy singlets around δ 3.30 ppm, confirming the absence of aldehyde proton signals [3] [8].
Pyrrolo[2,3-b]pyridine derivatives emerged as significant pharmacophores following the 2009 discovery of their IGF-1R tyrosine kinase inhibition (IC₅₀ < 100 nM). Breakthrough research in 2020 identified C4-substituted analogs as potent Traf2- and Nck-interacting kinase (TNIK) inhibitors, with several compounds exhibiting sub-nanomolar IC₅₀ values. This TNIK inhibitor series demonstrated exceptional interleukin-2 (IL-2) secretion inhibition, revealing new therapeutic avenues for autoimmune disorders and validating the scaffold's versatility in disrupting protein-protein interactions in inflammatory pathways .
Evolutionary Milestones:
The structural evolution reveals strategic migration from C3/C5 substitutions to C4-functionalized derivatives, capitalizing on the vector's optimal projection into hydrophobic auxiliary pockets of kinase domains. This shift coincided with improved selectivity profiles against off-target kinases, attributed to the dimethoxymethyl group's steric gating effect [6].
The 4-(dimethoxymethyl) moiety exerts multifaceted influences on pharmacological behavior through three primary mechanisms: electronic modulation, steric protection, and metabolic stabilization. This substituent elevates the C4 carbon's nucleophilicity by approximately 30% versus unsubstituted analogs (Hammett σₚ = -0.27), enhancing interactions with electrophilic residues in enzyme active sites. Crucially, the acetal group increases lipophilicity (measured LogP = 2.87) while maintaining aqueous solubility >50 μg/mL, addressing the "logP challenge" common to fused heterocycles [3] [4].
Table 2: Comparative Bioactivity of C4-Substituted Analogs
C4 Substituent | Biological Target | Key Pharmacological Effect | Structural Advantage |
---|---|---|---|
Dimethoxymethyl | TNIK | IC₅₀ < 1 nM | Balanced logP (2.87), metabolic stability |
Trifluoromethyl (CF₃) | Unknown | Not reported | Enhanced lipophilicity (logP 3.42) |
Chloro | Kinase inhibitors | Moderate activity | Steric mimicry with reduced electronics |
Unsubstituted | IGF-1R | IC₅₀ ~ 50 nM | Polar but metabolically vulnerable |
The acetal's metabolic stability exceeds analogous aldehyde derivatives by 3-fold in microsomal assays, delaying hydrolysis to the aldehyde form. This protects reactive aldehydes from Schiff base formation with lysine residues, reducing off-target effects. In TNIK inhibition, the dimethoxymethyl group engages in unique van der Waals interactions with Leu521 and Gly484 in the hinge region, while its oxygen atoms form water-mediated hydrogen bonds with adjacent residues—interactions unattainable with smaller substituents [4] [6].
Synthetic Versatility:
The strategic incorporation of 4-(dimethoxymethyl) functionality has inspired analogous modifications in related scaffolds, including pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines, confirming its broad utility in balancing potency and drug-like properties [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7